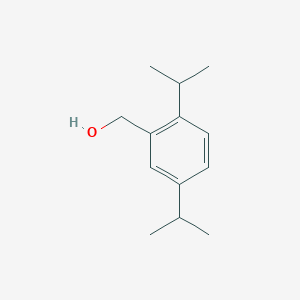

(2,5-Diisopropylphenyl)methanol

説明

(2,5-Diisopropylphenyl)methanol is a benzylic alcohol derivative featuring a benzene ring substituted with two isopropyl groups at the 2- and 5-positions and a hydroxymethyl (-CH2OH) group. This compound’s steric and electronic properties are heavily influenced by the bulky 2,5-diisopropylphenyl (dipp) moiety, which impacts its reactivity, solubility, and applications in coordination chemistry, catalysis, and materials science . The dipp group’s bulkiness creates a unique three-dimensional environment, distinguishing it from positional isomers like the 2,6-diisopropylphenyl analog.

特性

分子式 |

C13H20O |

|---|---|

分子量 |

192.30 g/mol |

IUPAC名 |

[2,5-di(propan-2-yl)phenyl]methanol |

InChI |

InChI=1S/C13H20O/c1-9(2)11-5-6-13(10(3)4)12(7-11)8-14/h5-7,9-10,14H,8H2,1-4H3 |

InChIキー |

NDYVNYCZTXEHTO-UHFFFAOYSA-N |

正規SMILES |

CC(C)C1=CC(=C(C=C1)C(C)C)CO |

製品の起源 |

United States |

類似化合物との比較

Positional Isomers: 2,5- vs. 2,6-Diisopropylphenyl Derivatives

The substitution pattern of isopropyl groups significantly alters steric and electronic profiles:

| Property | 2,5-Diisopropylphenyl (dipp) | 2,6-Diisopropylphenyl |

|---|---|---|

| Steric Bulk | High, asymmetric hindrance | Higher symmetric hindrance |

| Coordination Geometry | Planar LnN3 core | Distorted geometries |

| Catalytic Reactivity | Facilitates Si–O bond formation | Less electrophilic metal centers |

| Photophysical Use | Not reported | Used in luminescent Ln complexes |

- Coordination Chemistry : The 2,6-diisopropylphenyl group in lanthanide (Ln) phosphate complexes induces symmetric steric hindrance, enabling crystallization of europium, gadolinium, and terbium complexes with distinct photoluminescence . In contrast, the 2,5-dipp group in lanthanide-silazido complexes promotes asymmetric Ln–N interactions, leading to activated Si–H bonds and catalytic hydrosilylation .

- Electronic Effects : The 2,6 isomer’s symmetry enhances ligand field stabilization in Ln complexes, while the 2,5 isomer’s asymmetry creates reactive sites for substrate binding .

Aryl Methanol Derivatives

Compared to simpler benzyl alcohols (e.g., (2-methylphenyl)methanol), the dipp group in (2,5-diisopropylphenyl)methanol drastically increases steric bulk, reducing nucleophilic reactivity but enhancing stability in catalytic intermediates. For example:

- Antimicrobial Activity : β-(2,5-Diisopropylbenzoyl) acrylic acid derivatives exhibit moderate antimicrobial activity, likely due to the dipp group’s ability to penetrate lipid membranes . In contrast, 2,4-dimethylphenyl analogs show lower activity, highlighting the role of substituent bulk .

- Polymer Synthesis : 2,5-Di(2-thienyl)pyrrole-based polymers with dipp substituents display tunable optoelectronic properties. The dipp group’s bulkiness reduces π-π stacking, improving charge transport in photovoltaic applications compared to alkyl-substituted analogs .

Bulky Aryl Groups in Materials Science

- Deuterated Polymers : The dipp group in deuterated coniferyl alcohol aids in NMR signal silencing for lignin studies, leveraging its steric bulk to alter polymer solubility and structure .

- Catalysis : Dipp-substituted silazido ligands enable unique Si–H activation pathways, outperforming dimethylsilyl analogs in facilitating Si–O bond formation .

Key Research Findings

- Steric vs. Electronic Tuning : The 2,5-dipp group prioritizes steric effects over electronic modulation, making it ideal for asymmetric catalysis and polymer design .

- Biological Applications : Dipp-containing benzothiazepines exhibit enhanced antimicrobial efficacy compared to smaller aryl derivatives, suggesting a correlation between substituent bulk and bioactivity .

- Contrasts in Coordination : While 2,6-dipp ligands stabilize luminescent Ln complexes, 2,5-dipp ligands favor reactive, electrophilic metal centers for catalytic transformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。